![molecular formula C15H25N3O4S2 B2848441 3,5-dimethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1,2-oxazole-4-sulfonamide CAS No. 2380097-51-6](/img/structure/B2848441.png)
3,5-dimethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1,2-oxazole-4-sulfonamide
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Overview
Description
3,5-dimethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1,2-oxazole-4-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a morpholine ring, a thian ring, and an oxazole ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1,2-oxazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the individual ring systems. The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid, while the thian ring can be prepared via the cyclization of appropriate dithiol precursors. The oxazole ring is often synthesized through the cyclization of α-haloketones with amides.
Industrial Production Methods
Industrial production of this compound would likely involve the optimization of these synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3,5-dimethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1,2-oxazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1,2-oxazole-4-sulfonamide: Lacks the morpholine and thian rings.
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-4-sulfonamide: Lacks the dimethyl groups on the oxazole ring.
3,5-Dimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole: Lacks the sulfonamide group.
Uniqueness
3,5-dimethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1,2-oxazole-4-sulfonamide is unique due to its combination of functional groups and ring systems, which confer specific chemical and biological properties
Properties
IUPAC Name |
3,5-dimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O4S2/c1-12-14(13(2)22-17-12)24(19,20)16-11-15(3-9-23-10-4-15)18-5-7-21-8-6-18/h16H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDSPUTWOFABEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2(CCSCC2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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